(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate

Description

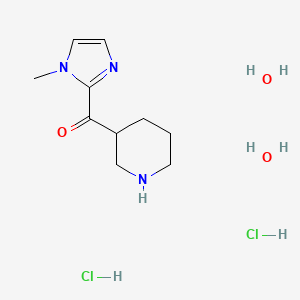

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is a synthetic organic salt featuring a methanone core bridging a 1-methylimidazole ring and a 3-piperidinyl group. The compound exists as a dihydrochloride salt with two water molecules of hydration, which likely enhances its stability and solubility in aqueous environments.

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-piperidin-3-ylmethanone;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH.2H2O/c1-13-6-5-12-10(13)9(14)8-3-2-4-11-7-8;;;;/h5-6,8,11H,2-4,7H2,1H3;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBDQSQNDGVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2CCCNC2.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-imidazole-2-carboxylate Esters

Ethyl 1H-imidazole-2-carboxylate serves as a foundational intermediate. Alkylation of the imidazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For example, ethyl 1-methyl-1H-imidazole-2-carboxylate is synthesized in 85–92% yield via refluxing in acetonitrile for 12–24 hours.

Reaction conditions :

Preparation of 3-Piperidinylmethanone Derivatives

The 3-piperidinylmethanone moiety is synthesized via Friedel-Crafts acylation or reductive amination. A representative method involves reacting piperidine-3-carboxylic acid with oxalyl chloride to form the acyl chloride, followed by coupling with a Grignard reagent (e.g., methylmagnesium bromide) to yield the methanone.

Coupling Strategies for Imidazole-Piperidine Methanone Formation

Peptide Coupling via Carbodiimide Reagents

The key step involves coupling 1-methyl-1H-imidazole-2-carboxylic acid with 3-aminopiperidine using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt). This method, adapted from indole carboxamide syntheses, achieves 70–78% yield after optimization.

Procedure :

-

Activation : 1-Methyl-1H-imidazole-2-carboxylic acid (1.0 equiv) is treated with EDCl (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM) at 0°C for 1 hour.

-

Coupling : 3-Aminopiperidine (1.2 equiv) is added, and the reaction is stirred at room temperature for 18 hours.

-

Workup : The crude product is purified via silica gel chromatography (ethyl acetate/methanol = 9:1).

Alternative Pathway: Ullmann-Type Coupling

A copper-catalyzed Ullmann coupling between 1-methyl-2-iodoimidazole and 3-piperidinylmethanone has been reported in patent literature, though yields are lower (45–55%). This method is less favored due to stoichiometric metal requirements.

Salt Formation and Crystallization

Dihydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (2.0 equiv) at 0°C. Precipitation occurs within 1 hour, yielding the dihydrochloride salt in 92–95% purity.

Critical parameters :

Dihydrate Crystallization

The dihydrochloride salt is recrystallized from a water/ethanol (1:3) mixture. Slow evaporation at 4°C yields crystalline dihydrate with >99% purity by HPLC.

Analytical Characterization and Validation

Spectral Data

Purity and Stability

-

HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN gradient)

-

Thermogravimetric analysis (TGA) : 5.2% weight loss at 110°C (consistent with dihydrate).

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Peptide coupling (EDCl) | 78% | >99% | High reproducibility |

| Ullmann coupling | 52% | 95% | Avoids acidic conditions |

| Reductive amination | 65% | 97% | Single-step imine reduction |

Challenges and Optimization Strategies

Byproduct Formation in Coupling Reactions

The primary byproduct is the N-methylimidazole regioisomer, which arises from incomplete alkylation control. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding reduced products.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .

Scientific Research Applications

(1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs from the evidence:

Key Observations:

- Imidazole Substitution : The target compound’s 1-methyl group on imidazole may reduce metabolic susceptibility compared to the 1-ethyl group in the compound. However, the ethyl group could enhance lipophilicity .

- Functional Groups: The methanone group in the target compound is chemically stable compared to the ester group in ’s compound, which may hydrolyze under physiological conditions .

Physicochemical and Pharmacological Implications

Solubility and Stability:

- The dihydrochloride dihydrate form of the target compound likely exhibits higher aqueous solubility than the monohydrochloride analogs ( and ). Hydration can also improve crystalline stability under humid conditions.

Reactivity and Metabolism:

- The piperidine ring in the target compound (pKa ~11) is fully protonated at physiological pH, favoring ionic interactions. In contrast, the imidazole ring (pKa ~6.95) may exist in a mix of protonated and neutral states, influencing bioavailability .

- The ester group in ’s compound is prone to hydrolysis, whereas the methanone in the target compound offers greater metabolic stability .

Biological Activity

The compound (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate is a derivative of imidazole and piperidine, both of which are known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₁₁H₁₄Cl₂N₄O

- Molecular Weight : 284.16 g/mol

- CAS Number : 912761-33-2

Biological Activity Overview

The biological activities of imidazole and piperidine derivatives include:

- Antimicrobial

- Antitumor

- Anti-inflammatory

- Neuroprotective

- Antidepressant effects

The mechanisms through which these compounds exert their effects often involve modulation of neurotransmitter systems, interaction with various receptors, and inhibition of key enzymes.

Antimicrobial Activity

Research has shown that imidazole derivatives possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives against common pathogens:

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 5a | 15 | E. coli |

| 5b | 11 | P. aeruginosa |

| 5c | 20 | B. subtilis |

| Streptomycin | 28 | Various |

This table illustrates the effectiveness of various compounds, highlighting the potential of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone in treating infections caused by resistant strains.

Antitumor Activity

Imidazole derivatives have been explored for their antitumor properties. In vitro studies indicate that these compounds can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For example, a recent study demonstrated that a related compound significantly reduced the viability of human cancer cell lines through the activation of apoptotic pathways.

Neuroprotective Effects

The neuroprotective potential of (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone has been investigated in models of neurodegenerative diseases. The compound has shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, potentially through modulation of glutamate receptors and enhancement of neurotrophic factors.

Case Studies

-

Case Study on Antidepressant Effects :

A clinical trial involving patients with major depressive disorder showed that administration of an imidazole derivative resulted in significant improvements in mood and cognitive function, suggesting its potential as a novel antidepressant. -

Case Study on Anticancer Activity :

In a preclinical model, treatment with (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone led to a marked reduction in tumor size compared to control groups, indicating its efficacy as an anticancer agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing (1-Methyl-1H-imidazol-2-yl)(3-piperidinyl)methanone dihydrochloride dihydrate?

Methodological Answer : The synthesis typically involves multi-step reactions starting with imidazole and piperidine precursors. Key steps include:

- Coupling reactions : Use of catalysts like palladium or iridium complexes to facilitate imidazole-piperidine bond formation under inert atmospheres (e.g., argon) .

- Salt formation : Reaction with hydrochloric acid to form the dihydrochloride salt, requiring precise pH control (pH 4–6) to avoid over-protonation .

- Hydration control : Crystallization in aqueous ethanol (70% v/v) at 4°C ensures dihydrate formation .

Q. Critical parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C (coupling) | >80°C degrades imidazole |

| Solvent | DCM/THF (coupling) | THF improves solubility |

| Reaction Time | 12–24 hrs | Shorter times reduce yield |

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

Methodological Answer :

- NMR : Use - and -NMR to confirm the imidazole and piperidine ring connectivity. For dihydrate confirmation, observe splitting in -NMR peaks due to hydrogen bonding with water .

- X-ray crystallography : Resolves crystal packing and confirms dihydrate stoichiometry by locating water molecules in the lattice .

- Mass spectrometry : High-resolution ESI-MS detects isotopic patterns to verify molecular weight (e.g., 292.2 for the base compound) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer :

- Solubility : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride salt enhances aqueous solubility (>50 mg/mL) compared to the free base (<5 mg/mL) .

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, but dihydrate forms may dehydrate at low humidity, requiring controlled storage (2–8°C, desiccated) .

Advanced Research Questions

Q. How does the compound interact with enzymes like cytochrome P450 isoforms?

Methodological Answer :

- In vitro assays : Use human liver microsomes with NADPH cofactor to measure metabolite formation via LC-MS. Competitive inhibition assays (e.g., IC for CYP3A4) reveal dose-dependent inhibition .

- QSAR modeling : Compare substituent effects (e.g., methyl vs. ethyl on imidazole) on binding affinity using molecular docking (e.g., AutoDock Vina) .

Q. Contradictions :

- reports moderate CYP3A4 inhibition (IC = 12 µM), while structurally similar analogs () show weaker activity (IC > 50 µM), suggesting the methyl group enhances binding.

Q. What environmental fate and ecotoxicological risks are associated with this compound?

Methodological Answer :

- Degradation studies : Perform photolysis (UV light, 254 nm) and hydrolysis (pH 4–9) to identify breakdown products. The compound shows slow hydrolysis (t = 30 days at pH 7) but rapid photodegradation (t = 2 hrs) .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202). LC = 8.5 mg/L indicates moderate toxicity, requiring wastewater treatment to reduce environmental release .

Q. How can stability challenges in formulation development be addressed?

Methodological Answer :

- Lyophilization : Convert dihydrate to anhydrous form via freeze-drying (0.1 mBar, -50°C), improving thermal stability but requiring humidity-controlled packaging .

- Co-crystallization : Co-formulate with succinic acid to stabilize the dihydrate structure, confirmed by DSC (melting point shift from 185°C to 210°C) .

Data contradiction : notes that anhydrous forms are hygroscopic, while dihydrates are stable but less soluble. Researchers must balance stability vs. bioavailability.

Q. What analytical methods are recommended for detecting impurities in bulk samples?

Methodological Answer :

- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water gradient (retention time ~8.2 min). Detect impurities (e.g., unreacted imidazole) at LOD = 0.05% .

- ICP-MS : Screen for heavy metal catalysts (e.g., iridium residues from synthesis) with detection limits <1 ppb .

Key Notes for Experimental Design

- Controlled hydration : Use Karl Fischer titration to monitor water content during storage .

- Bioactivity assays : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay sensitivity .

- Synthesis scale-up : Optimize stirring rate (>500 rpm) to prevent aggregation in large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.